Fluoroatorvastatina

Descripción general

Descripción

Fluoroatorvastatin is a derivative of Atorvastatin, a statin medication used to prevent cardiovascular disease and treat abnormal lipid levels . Statins are a first-line treatment for these conditions .

Synthesis Analysis

The synthesis of Fluoroatorvastatin involves an optimized ruthenium-mediated late-stage 18F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis . This process is followed by coordination of the phenol to a ruthenium complex, yielding the labeling precursor .

Molecular Structure Analysis

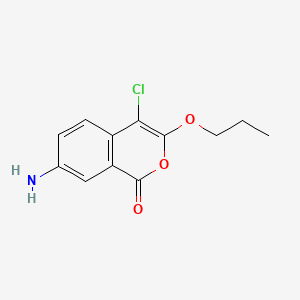

Fluoroatorvastatin has a molecular formula of C33H34F2N2O5 . Its average mass is 576.630 Da and its monoisotopic mass is 576.243591 Da .

Chemical Reactions Analysis

Statins, including Fluoroatorvastatin, are commonly used in reactions such as amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, and reductive amination .

Physical And Chemical Properties Analysis

Fluoroatorvastatin has a density of 1.3±0.1 g/cm3, a boiling point of 720.7±60.0 °C at 760 mmHg, and a flash point of 389.7±32.9 °C . It has 7 H bond acceptors, 4 H bond donors, and 12 freely rotating bonds .

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de Fluoroatorvastatina (Difluoro Atorvastatina)

Imagenología molecular: La this compound, marcada con flúor-18 ([18F]Atorvastatina), se está explorando como una herramienta de imagenología molecular para la investigación relacionada con las estatinas. Esto implica un proceso de síntesis optimizado que utiliza la desoxifluorinación tardía de 18F mediada por rutenio .

Diseño de material biomédico: La fluoración de biomacromoléculas, incluidas las proteínas y péptidos que podrían derivarse de la this compound, es una estrategia poderosa para mejorar su funcionalidad en aplicaciones biomédicas .

Investigación del cáncer: La Atorvastatina, incluido su derivado difluoro, ha demostrado inducir la apoptosis e inhibir la angiogénesis a dosis altas, lo que podría ser beneficioso en las estrategias de tratamiento del cáncer .

Modulación de la autofagia: En las células cancerosas, la atorvastatina aumenta la expresión de LC3II, un marcador de autofagia, lo que disminuye la supervivencia y la proliferación celular, lo que sugiere un papel para la this compound en la modulación de la autofagia .

Aplicación clínica en el cáncer de pulmón de células pequeñas (SCLC) La investigación apoya el uso de atorvastatina para inhibir el crecimiento tumoral en el tratamiento del SCLC. Estudios retrospectivos han mostrado tiempos de supervivencia aumentados cuando la atorvastatina se utiliza en terapias combinadas para pacientes con SCLC y dislipidemia .

Mecanismo De Acción

Target of Action

Fluoroatorvastatin, also known as Difluoro Atorvastatin, primarily targets the enzyme Hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol . By inhibiting HMG-CoA reductase, Fluoroatorvastatin effectively reduces the synthesis of cholesterol, particularly low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .

Mode of Action

Fluoroatorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It mimics the natural substrate of the enzyme, HMG-CoA, and competes for the active site of the enzyme . This prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . The inhibition of this pathway leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. These receptors bind to circulating LDL cholesterol, leading to its removal from the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by Fluoroatorvastatin is the mevalonate pathway . This pathway is responsible for the synthesis of several key biomolecules, including cholesterol . By inhibiting HMG-CoA reductase, Fluoroatorvastatin disrupts this pathway, reducing the production of mevalonate and, consequently, cholesterol . This has downstream effects on lipid metabolism and transport, including a reduction in levels of LDL cholesterol .

Pharmacokinetics

They are primarily excreted in bile and undergo enterohepatic recirculation . The bioavailability of statins can be influenced by factors such as food intake, time of administration, and interactions with other drugs .

Result of Action

At the molecular level, Fluoroatorvastatin’s inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels . At the cellular level, this results in an upregulation of LDL receptors on the cell surface, leading to increased uptake and clearance of LDL cholesterol from the bloodstream . This can lead to a significant reduction in circulating LDL cholesterol levels, a key risk factor for cardiovascular disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fluoroatorvastatin. For instance, certain types of viruses have the potency to mutate known DNA sequences, which could potentially influence disease prevalence and progression . Furthermore, the efficacy of Fluoroatorvastatin can be influenced by factors such as diet, lifestyle, and the presence of other health conditions

Análisis Bioquímico

Biochemical Properties

Fluoroatorvastatin, like other statins, inhibits the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This inhibition occurs through the competitive binding of Fluoroatorvastatin to the enzyme HMG-CoA reductase . The interaction between Fluoroatorvastatin and HMG-CoA reductase has been confirmed through blocking assays using rat liver sections .

Cellular Effects

Fluoroatorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . This suggests that Fluoroatorvastatin can influence cell function by reducing the production of cholesterol, which is a crucial component of cell membranes and a precursor for the synthesis of steroid hormones .

Molecular Mechanism

The molecular mechanism of Fluoroatorvastatin involves its binding to HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the cholesterol biosynthesis pathway, leading to a reduction in the cellular production of cholesterol .

Dosage Effects in Animal Models

The dosage effects of Fluoroatorvastatin in animal models have not been extensively studied. Studies on statins suggest that their beneficial effects are dose-dependent .

Metabolic Pathways

Fluoroatorvastatin, like other statins, is involved in the cholesterol biosynthesis pathway. It inhibits the conversion of HMG-CoA to mevalonic acid, disrupting the production of cholesterol and several intermediates of the mevalonate pathway .

Transport and Distribution

Fluoroatorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . This suggests that Fluoroatorvastatin can be transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of Fluoroatorvastatin is likely to be in the cytosolic and microsomal fractions of hepatic cells, where HMG-CoA reductase is known to be highly expressed . This localization allows Fluoroatorvastatin to effectively inhibit the enzyme and disrupt cholesterol synthesis.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Fluoroatorvastatin can be achieved through a multi-step process that involves the introduction of a fluorine atom to Atorvastatin. This can be done through a substitution reaction that replaces one of the hydrogen atoms in Atorvastatin with a fluorine atom.", "Starting Materials": [ "Atorvastatin", "Fluorine source (e.g. Hydrogen fluoride or Fluorine gas)", "Sodium hydroxide", "Sodium hydride", "Solvents (e.g. Dimethylformamide, Methanol, Ethyl acetate)" ], "Reaction": [ "Atorvastatin is dissolved in a solvent such as Dimethylformamide.", "Sodium hydride is added to the solution to deprotonate the carboxylic acid group of Atorvastatin.", "The fluorine source is then added to the solution to initiate the substitution reaction.", "The reaction mixture is heated and stirred for several hours to allow the reaction to proceed.", "Sodium hydroxide is added to the reaction mixture to quench the reaction and neutralize any remaining acid.", "The product is then extracted from the reaction mixture using a solvent such as Ethyl acetate.", "The solvent is then evaporated to yield Fluoroatorvastatin as a solid product." ] } | |

Número CAS |

693794-20-6 |

Fórmula molecular |

C33H33CaF2N2O5+ |

Peso molecular |

615.7 g/mol |

Nombre IUPAC |

calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H34F2N2O5.Ca/c1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;+2/p-1/t26-,27-;/m1./s1 |

Clave InChI |

BWZBINZLUPJFAN-CNZCJKERSA-M |

SMILES isomérico |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |

SMILES canónico |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] |

Apariencia |

Solid powder |

Otros números CAS |

693794-20-6 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Atorvastatin calcium trihydrate impurity C, Fluoroatorvastatin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

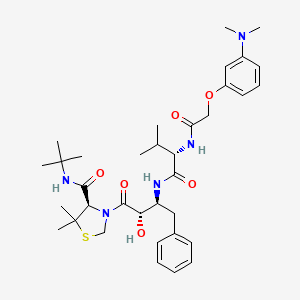

![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)

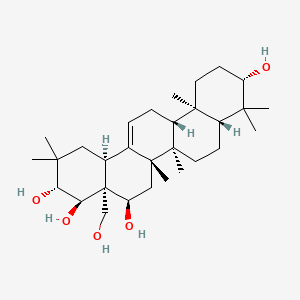

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)